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Compound of Interest

Compound Name: Thr-Met

Cat. No.: B1588686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of the dipeptide

Threonyl-methionine (Thr-Met) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The

protocol details the step-by-step procedure from resin preparation to the final cleavage and

purification of the target peptide.

Summary of Quantitative Data
The following table summarizes typical quantitative data expected from the solid-phase

synthesis of Threonyl-methionine. Actual results may vary depending on the specific reagents,

equipment, and techniques used.

Parameter Expected Value

Resin Loading Efficiency (Fmoc-Met-Wang) 0.4 - 0.7 mmol/g

Fmoc Deprotection Efficiency (Piperidine) > 99%

Coupling Efficiency (HBTU/DIPEA) > 99%

Overall Crude Peptide Yield 70 - 90%

Purity of Crude Peptide (by HPLC) > 85%

Final Purity after Purification (by HPLC) > 98%
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Experimental Workflow
The following diagram illustrates the key stages involved in the solid-phase synthesis of

Threonyl-methionine.
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Caption: Solid-phase synthesis workflow for Threonyl-methionine.

Experimental Protocols
This section provides detailed methodologies for the key experiments in the solid-phase

synthesis of Threonyl-methionine.

Resin Preparation and Loading of the First Amino Acid
(Fmoc-Met-OH)
This protocol describes the initial preparation of the solid support and the attachment of the C-

terminal amino acid, Methionine. Wang resin is chosen to yield a C-terminal carboxylic acid

upon cleavage.[1][2]

Materials:

Wang Resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Fmoc-Met-OH

N,N'-Diisopropylcarbodiimide (DIC)

4-(Dimethylamino)pyridine (DMAP)
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Methanol (MeOH)

Acetic Anhydride

Pyridine

Procedure:

Resin Swelling: Swell the Wang resin in DMF (10 mL per gram of resin) for at least 30

minutes in a reaction vessel with gentle agitation.[3][4]

Amino Acid Activation: In a separate flask, dissolve Fmoc-Met-OH (2-4 equivalents relative to

resin substitution) and a catalytic amount of DMAP (0.1 equivalents) in a minimal amount of

DMF.[5][6]

Loading: Drain the DMF from the swollen resin. Add the dissolved Fmoc-Met-OH solution to

the resin. Add DIC (2-4 equivalents) to the mixture.[7] Agitate the reaction mixture at room

temperature for 2-4 hours.

Washing: Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and

MeOH (3 times).

Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution

of acetic anhydride and pyridine in DMF (10:1:9 v/v/v) for 30 minutes.[2]

Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum. The loading

efficiency can be determined spectrophotometrically by measuring the absorbance of the

dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the

dried resin.[5]

Elongation Cycle: Deprotection and Coupling
This cycle is repeated to add the subsequent amino acid, Threonine, to the growing peptide

chain.

2.1 Fmoc Deprotection
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This step removes the temporary Fmoc protecting group from the N-terminus of the resin-

bound amino acid, exposing a free amine for the next coupling reaction.

Materials:

Fmoc-Met-Wang Resin

20% (v/v) Piperidine in DMF

Procedure:

Add the 20% piperidine in DMF solution to the resin.[1][4]

Agitate the mixture at room temperature for 20-30 minutes.[3]

Drain the piperidine solution.

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine

and the dibenzofulvene adduct.

2.2 Coupling of the Second Amino Acid (Fmoc-Thr(tBu)-OH)

This protocol utilizes HBTU as the activating agent to facilitate the formation of the peptide

bond between the free amine on the resin and the incoming protected amino acid.

Materials:

Deprotected Met-Wang Resin

Fmoc-Thr(tBu)-OH

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

N,N-Diisopropylethylamine (DIPEA)

DMF

Procedure:
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Pre-activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HBTU (2.9

equivalents), and DIPEA (6 equivalents) in DMF.[2][8] Allow the mixture to pre-activate for 2-

5 minutes.

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

Agitate the reaction mixture at room temperature for 1-2 hours.[1] The completion of the

reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[9]

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with

DMF (3 times) and DCM (3 times).

Cleavage and Deprotection
This final step cleaves the synthesized dipeptide from the resin support and simultaneously

removes the side-chain protecting group (tBu from Threonine).

Materials:

Thr(tBu)-Met-Wang Resin

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Cold diethyl ether

Procedure:

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for peptides

containing methionine consists of 95% TFA, 2.5% water, and 2.5% TIS.[3] The TIS acts as a

scavenger to prevent side reactions with the methionine residue.[10][11] For peptides with

sensitive residues like methionine, specific cleavage cocktails are recommended to prevent

oxidation.[9][12]
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Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10

mL per gram of resin).[3]

Agitate the mixture at room temperature for 2-3 hours.[3]

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[3]

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide

pellet with cold ether to remove residual scavengers and byproducts.

Dry the crude peptide pellet under vacuum.

Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-

HPLC) to obtain the final high-purity Threonyl-methionine dipeptide.

Materials:

Crude Thr-Met peptide

Water (HPLC grade)

Acetonitrile (HPLC grade)

TFA (HPLC grade)

RP-HPLC system with a C18 column

Procedure:

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile

mixture with 0.1% TFA).

Purify the peptide using an RP-HPLC system with a C18 column. A linear gradient of

acetonitrile in water (both containing 0.1% TFA) is typically used for elution.
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Collect the fractions containing the desired peptide, as determined by UV detection (typically

at 214 nm and 280 nm).

Confirm the identity and purity of the collected fractions by mass spectrometry and analytical

HPLC.

Lyophilize the pure fractions to obtain the final Threonyl-methionine peptide as a white

powder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588686#solid-phase-synthesis-protocol-for-
threonyl-methionine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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